
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is a boronic acid derivative that contains a fluorine atom, a formyl group, and a methyl group attached to a phenyl ring . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound was first reported in 2003 by researchers at the University of Oxford. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . A photoinduced borylation of haloarenes, including electron-rich fluoroarenes, as well as arylammonium salts directly provides boronic acids and boronic esters .Molecular Structure Analysis
The empirical formula of this compound is C8H8BFO3, and its molecular weight is 181.96 . The SMILES string is Cc1cc(cc(C=O)c1F)B(O)O, and the InChI is 1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and acetone.科学的研究の応用
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is used in a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, polymers, and other organic materials. It is also used in biochemistry and physiology studies for its unique properties. In particular, this compound is used in the synthesis of certain peptides and proteins, and it is also used as a catalyst in the synthesis of certain organic compounds.
作用機序
Target of Action
The primary target of 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is dependent on the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s ADME properties and bioavailability could be influenced by these factors .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action may be more efficient in environments with a physiological pH .
実験室実験の利点と制限
The advantages of using 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester in laboratory experiments include its high reactivity, low cost, and its ability to act as a catalyst in certain reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity. The boron atom in the molecule can be toxic if not handled properly, and it is important to take proper safety precautions when using this compound in laboratory experiments.
将来の方向性
For the use of 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and other organic synthesis applications. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective laboratory experiments. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more efficient laboratory protocols.
合成法
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-formyl-5-methylphenol with boronic acid in the presence of a suitable catalyst. This reaction produces the desired product, 4-fluoro-3-formyl-5-methylphenylboronic acid. The second step involves the reaction of the boronic acid with pinacol ester in the presence of a suitable catalyst. This reaction produces the desired product, this compound.
特性
IUPAC Name |
2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-9-6-11(7-10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQZYPYVOGPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

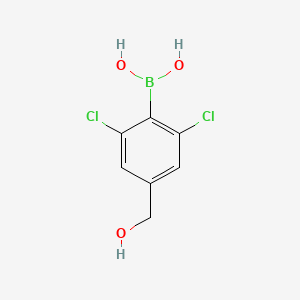


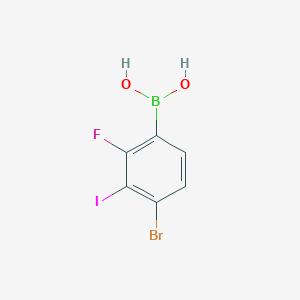
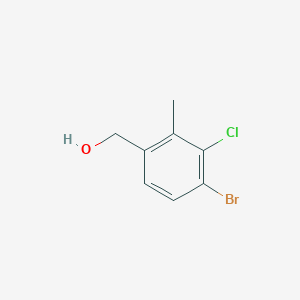

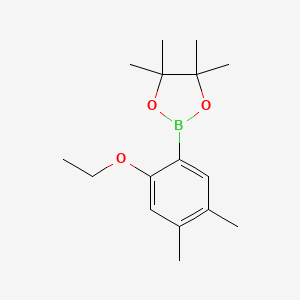


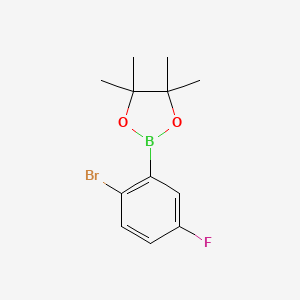
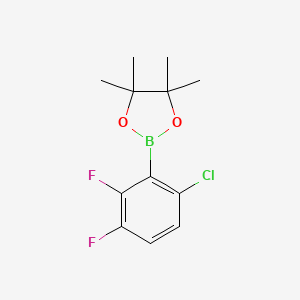


![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)